molecular formula C6H15N B1584885 N-Methylisoamylamine CAS No. 4104-44-3

N-Methylisoamylamine

Cat. No.: B1584885
CAS No.: 4104-44-3
M. Wt: 101.19 g/mol
InChI Key: QSOCODZVGPDGDA-UHFFFAOYSA-N
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Description

N-Methylisoamylamine is an organic compound with the molecular formula C6H15N. It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylisoamylamine can be synthesized through several methods:

    Alkylation of Ammonia: This method involves the reaction of ammonia with an alkyl halide. For example, the reaction of ammonia with 2-chloropentane can yield this compound.

    Reductive Amination: This method involves the reaction of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent. .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Methylisoamylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkyl-substituted amines.

Scientific Research Applications

N-Methylisoamylamine has a wide range of applications in scientific research:

Mechanism of Action

N-Methylisoamylamine exerts its effects through several mechanisms:

    Binding to Opioid Receptors: It binds to opioid receptors in the brain, leading to pain relief.

    Inhibition of Monoamine Oxidase: It inhibits monoamine oxidase, preventing the breakdown of neurotransmitters such as dopamine and serotonin. .

Comparison with Similar Compounds

N-Methylisoamylamine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with various biological targets and participate in a wide range of chemical reactions. Its ability to inhibit monoamine oxidase and bind to opioid receptors distinguishes it from other similar compounds.

Properties

IUPAC Name

N,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOCODZVGPDGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334534
Record name N-Methylisoamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-44-3
Record name N,3-Dimethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4104-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylisoamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4104-44-3
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Synthesis routes and methods

Procedure details

Method for the preparation of compound 14[2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)-N-isopentyl-N-methylacetamide]: (4-chlorophenyl)hydrazine is alkylated with ethyl 2-bromoacetate to give the substituted phenylhydrazine ethyl 2-(1-(4-chlorophenyl)hydrazinyl)acetate (III). The reaction of III with 4,4-dimethoxy-N-methylbutan-1-amine gives the indole derivative ethyl 2-(5-chloro-3-(2-(methylamino)ethyl)-1H-indol-1-yl)acetate (V). Effecting the indole to standard Pictet Spingler conditions with formaldehyde gives the β-carboline intermediate (VI) ethyl 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetate. Following treatment of VI with base the acid (VIII) 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetic acid is obtained. The treatment of this acid under standard peptide coupling conditions with N,3-dimethylbutan-1-amine gives compound 15 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)-N-isopentyl-N-methylacetamide. After the successful synthesis of the compound, purification can be achieved using standard normal phase or reverse phase methods.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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